5,7,3',4'-Tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone
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Overview
Description
5,7,3',4'-tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone with additional hydroxy groups at positions 5, 3' and 4' and a prenyl group at position 2'. Isolated from the roots of Psorothamnus arborescens, it exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent.
Scientific Research Applications
Antiprotozoal Activities
5,7,3',4'-Tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone has been identified for its potential in antiprotozoal applications. Specifically, this compound displayed leishmanicidal activity, particularly against Leishmania donovani axenic amastigotes, suggesting its potential role in treating diseases caused by protozoal infections (Salem & Werbovetz, 2006).
Antibacterial and Radical Scavenging Properties
Several studies have noted the compound's antimicrobial and radical scavenging properties. The isolated flavonoids, including variants of the tetrahydroxy-dimethylallyl isoflavone, demonstrated antimicrobial activities against various bacterial strains and also exhibited radical scavenging properties. This points towards the potential use of these compounds in managing microbial infections and oxidative stress (Chacha, Bojase-Moleta, & Majinda, 2005).
Antibacterial Synergism and Anti-plasmodial Activity
Research has also shed light on the antibacterial synergism between certain prenylated isoflavones, including variants of this compound, and common antibiotics against resistant bacterial strains. Additionally, these compounds showed moderate anti-plasmodial activity, further expanding their potential therapeutic applications (Kumarihamy et al., 2021).
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-13-12(5-6-15(22)19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 |
InChI Key |
XIUMMQJDWWYGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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